

Application Notes and Protocols for GSK-5959 NanoBRET Target Engagement Assay

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Compound of Interest

Compound Name: GSK-5959

Cat. No.: B15568977

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These application notes provide a comprehensive guide to utilizing the NanoBRET™ Target Engagement (TE) Assay for quantifying the intracellular interaction of the selective inhibitor **GSK-5959** with its target, Bromodomain and PHD Finger Containing Protein 1 (BRPF1).

Introduction

GSK-5959 is a potent and selective, cell-permeable inhibitor of the BRPF1 bromodomain, a key component of several histone acetyltransferase (HAT) complexes.[1][2][3] BRPF1 acts as a scaffold protein within the MOZ/MORF HAT complexes, which are crucial for the acetylation of histones and subsequent regulation of gene transcription.[4] Dysregulation of BRPF1 and these complexes has been implicated in various cancers, making it a compelling target for therapeutic development.[4][5]

The NanoBRET™ Target Engagement Assay is a robust, live-cell method for measuring the binding of a test compound to a specific protein target.[6] The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase) fused to the target protein and a fluorescent energy acceptor (NanoBRET™ tracer) that binds to the same target.[6] Competitive displacement of the tracer by a compound like **GSK-5959** leads to a measurable decrease in the BRET signal, allowing for the quantitative determination of intracellular target engagement.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **GSK-5959**, providing a clear comparison of its biochemical potency and cellular target engagement.

Table 1: In Vitro Potency and Selectivity of **GSK-5959**

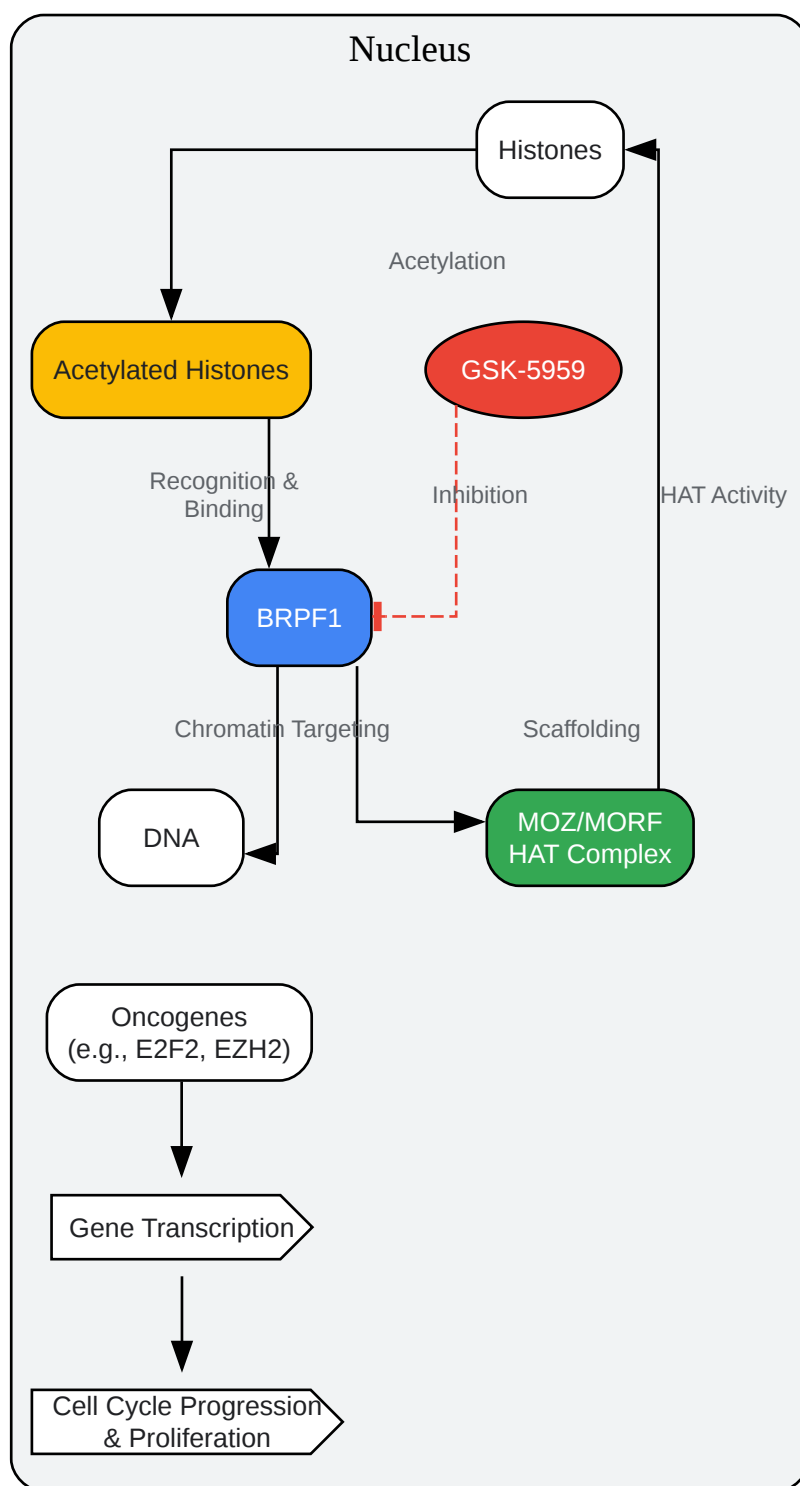
Target	Assay Format	IC50 / pIC50	Selectivity vs. BRPF1	Reference
BRPF1	TR-FRET	~80 nM / 7.1	-	[2][8]
BRPF2	TR-FRET	- / 5.2	>100-fold	[2][9]
BRPF3	TR-FRET	- / <4.5	>1000-fold	[9]
BET Family	BROMOScan	-	>500-fold	[2]

Table 2: Cellular Target Engagement of **GSK-5959**

Cell Line	Assay Format	EC50 / IC50	Target	Reference
HEK293	NanoBRET	0.98 μ M	BRPF1	[9]
HEK293	NanoBRET	~1 μ M	BRPF1	[8]

BRPF1 Signaling Pathway

BRPF1 functions as a critical scaffolding protein within the MOZ (Monocytic Leukemia Zinc Finger Protein) or MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complexes. These complexes play a vital role in chromatin remodeling and gene transcription by acetylating specific lysine residues on histone tails. The bromodomain of BRPF1 recognizes and binds to acetylated histones, anchoring the complex to chromatin and facilitating the enzymatic activity of the HAT component. This activity leads to the transcriptional activation of downstream target genes, including key oncogenes such as E2F2 and EZH2, which are involved in cell cycle progression and epigenetic regulation. Inhibition of the BRPF1 bromodomain by **GSK-5959** prevents the recruitment of the HAT complex to chromatin, thereby downregulating the expression of these oncogenic drivers.[4][10]



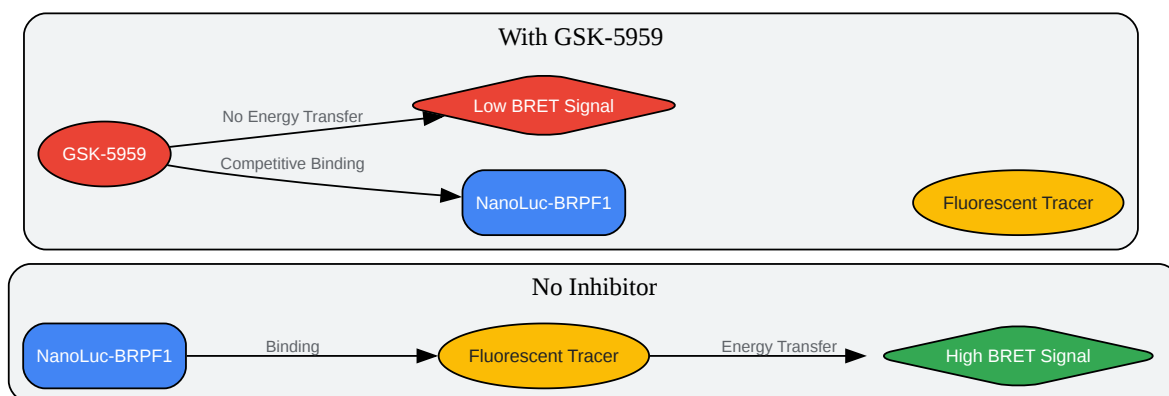
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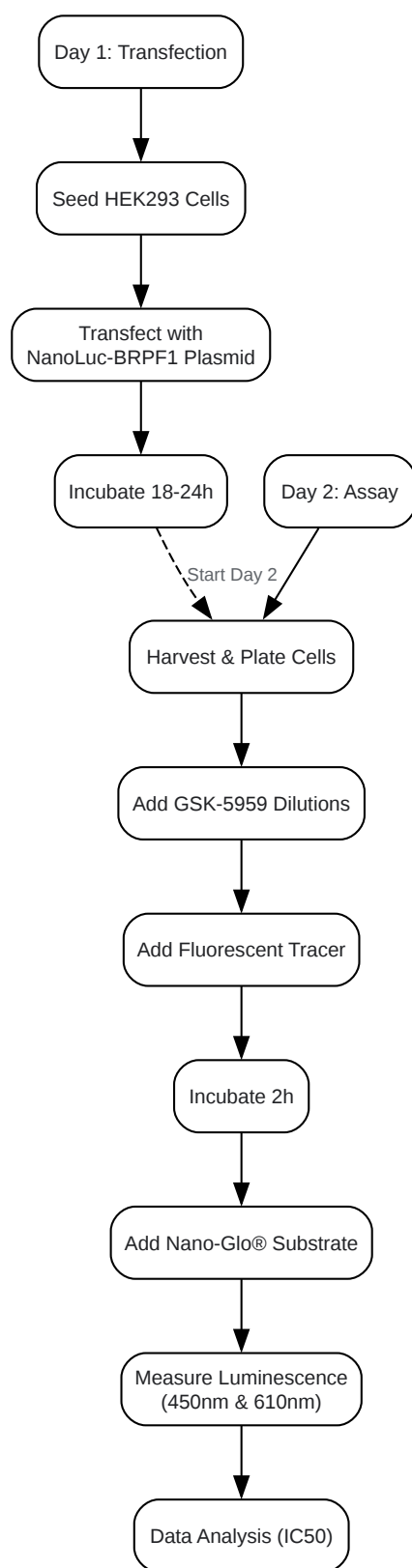
BRPF1 signaling pathway and mechanism of **GSK-5959** inhibition.

Experimental Protocols

Principle of the NanoBRET™ Target Engagement Assay

The assay measures the competitive displacement of a fluorescent tracer from the BRPF1 protein fused to NanoLuc® luciferase in live HEK293 cells. When the tracer is bound to the NanoLuc®-BRPF1 fusion protein, energy transfer occurs, resulting in a BRET signal. In the presence of a competing compound like **GSK-5959**, the tracer is displaced, leading to a loss of the BRET signal in a dose-dependent manner.





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